N-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole core, thiophene rings, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole core and the thiophene derivatives. The key steps include:
Formation of Benzodioxole Core: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of Thiophene Derivatives: Thiophene derivatives can be synthesized via various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Coupling Reactions: The thiophene derivatives are then coupled with the benzodioxole core using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings and the benzodioxole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the sulfonyl group can yield thiols or sulfides.
Scientific Research Applications
N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have applications in the development of new pharmaceuticals, particularly those targeting specific pathways or receptors.
Mechanism of Action
The mechanism of action of N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiophene rings and the benzodioxole core can interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl group may also play a role in the compound’s biological activity by forming hydrogen bonds or other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Benzodioxole Derivatives: Compounds with benzodioxole cores are known for their biological activity and are used in drug development.
Uniqueness
N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole core, thiophene rings, and a sulfonyl group. This unique structure may confer specific properties and activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C18H15NO5S3 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H15NO5S3/c20-18(12-5-6-13-14(9-12)24-11-23-13)19-10-16(15-3-1-7-25-15)27(21,22)17-4-2-8-26-17/h1-9,16H,10-11H2,(H,19,20) |
InChI Key |
PWSSYFDFPBLYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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